Cancer/testis antigen 1 (60-72), also known as New York esophageal squamous cell carcinoma 1, is a member of the cancer/testis antigen family, which is characterized by its restricted expression in normal tissues and its re-expression in various malignancies. This antigen is encoded by the CTAG1B gene located on the X chromosome at position Xq28. It has garnered attention as a promising target for cancer immunotherapy due to its ability to elicit robust immune responses in patients with tumors expressing this antigen.
The CTAG1B gene was first identified in 1997 through serological analysis of recombinant complementary DNA expression libraries from patients with esophageal squamous cell carcinoma. This discovery highlighted its potential role in tumor immunology and cancer therapy. The protein produced by this gene, New York esophageal squamous cell carcinoma 1, is predominantly expressed in germ cells and various tumors, making it a unique biomarker for certain cancers.
Cancer/testis antigens are classified into several families based on their expression patterns and genetic characteristics. The CTAG1B belongs to the cancer/testis 6 antigen family, which consists of proteins that are typically silent in normal somatic tissues but become activated in various cancers. This classification is significant for understanding the potential therapeutic applications of these antigens in cancer treatment.
The synthesis of Cancer/testis antigen 1 involves molecular cloning techniques that utilize recombinant DNA technology. The initial identification of the CTAG1B gene was achieved through serological analysis, which led to the isolation of its complementary DNA. Subsequent studies employed polymerase chain reaction amplification and sequencing to elucidate the full-length cDNA and characterize its protein product.
The full-length cDNA of CTAG1B measures approximately 747 base pairs, with a coding region of 543 base pairs that translates into an 18 kDa protein consisting of 180 amino acids. The synthesis process can be enhanced using expression vectors and host cells that facilitate high-level production of the antigen for further study or therapeutic use.
The molecular structure of Cancer/testis antigen 1 features a glycine-rich N-terminal region that is hydrophilic and contains epitopes recognized by the immune system. The C-terminal region is highly hydrophobic and includes a Pcc-1 transcription factor domain, which suggests a role in cellular processes such as growth and proliferation.
Structural studies indicate that the N-terminal domain may adopt a flexible loop or turn conformation, while the C-terminal domain is likely to form a more rigid helical structure. This structural arrangement is crucial for its interaction with immune components and its potential oncogenic functions.
Cancer/testis antigen 1 does not participate in traditional chemical reactions like small molecules but plays a significant role in immunological reactions within the body. The antigen can bind to major histocompatibility complex molecules on the surface of tumor cells, leading to recognition and destruction by T cells.
The binding affinity between Cancer/testis antigen 1 peptides and T cell receptors is critical for eliciting an effective immune response. Studies have shown that variations in peptide presentation can influence T cell activation and subsequent anti-tumor responses.
The mechanism of action for Cancer/testis antigen 1 involves its recognition by T cells, which are activated upon encountering tumor cells expressing this antigen. Upon activation, T cells proliferate and secrete cytokines that enhance immune responses against the tumor.
Research indicates that NY-ESO-1 can induce both humoral (antibody-mediated) and cellular (T cell-mediated) immune responses. This dual action enhances its potential as a target for immunotherapy, particularly in cancers such as melanoma, lung carcinoma, and others where NY-ESO-1 expression is prevalent.
Cancer/testis antigen 1 has a molecular weight of approximately 18 kDa and consists of 180 amino acids. Its structure includes both hydrophilic and hydrophobic regions, which influence its solubility and interaction with other biomolecules.
Cancer/testis antigen 1 has significant applications in cancer immunotherapy as a target for vaccine development and adoptive T cell therapies. Its unique expression pattern makes it an ideal candidate for personalized medicine approaches aimed at enhancing immune responses against tumors expressing this antigen.
Current research focuses on developing novel therapeutic strategies such as oncolytic virus therapies that exploit NY-ESO-1 expression to stimulate anti-tumor immunity. Clinical trials are ongoing to assess the efficacy of NY-ESO-1 targeted therapies across various malignancies, underscoring its potential as a key player in cancer treatment strategies.
CAS No.: 31348-80-8
CAS No.:
CAS No.: 6801-81-6
CAS No.:
CAS No.: 2361-24-2
CAS No.: 898455-02-2